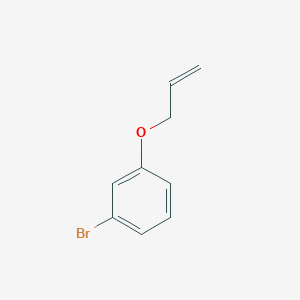

Allyl m-bromophenyl ether

概要

説明

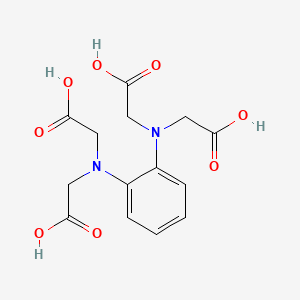

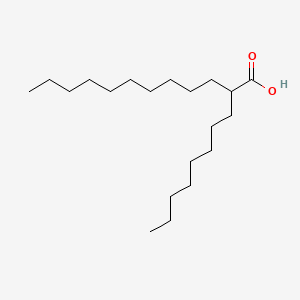

Allyl m-bromophenyl ether is an organic compound with the formula C6H5OCH2CH=CH2 . It is a colorless solid . The allyl group is a commonly used protecting group for alcohols, with relative stability towards both acidic and basic conditions .

Synthesis Analysis

Allyl m-bromophenyl ether is prepared by the reaction of sodium phenoxide with allyl bromide . The yield is almost quantitative when the reaction is conducted in homogeneous solution using dimethoxyethane . Ethers have been synthesized by different protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu(II) catalyzed synthesis, microwave assisted synthesis, and synthesis under solvent free micellar conditions .Molecular Structure Analysis

The molecular structure of Allyl m-bromophenyl ether consists of an oxygen atom bonded to two alkyl or aryl groups . It is categorized as an aryl ether and an allyl ether .Chemical Reactions Analysis

The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers . Heating an allyl aryl ether to 250 oC causes an intramolecular rearrangement to produce an o-allylphenol .Physical And Chemical Properties Analysis

Allyl m-bromophenyl ether is a colorless solid . The allyl group is a commonly used protecting group for alcohols, with relative stability towards both acidic and basic conditions .科学的研究の応用

Synthesis and Characterization

Allyl m-bromophenyl ether is synthesized through various chemical processes, demonstrating its versatility in organic chemistry. For instance, it has been prepared from 4-Bromophenol and allyl chloride using inorganic catalysts. The process's feasibility and the high purity of the outcome have been confirmed through FT-IR, 1H-NMR, and GC-MS analyses (Liu Run-shan, 2009).

Applications in Organic Synthesis

Allyl m-bromophenyl ether is used in the synthesis of various organic compounds. For instance, it is involved in double carbon-carbon bond formations through both intramolecular and intermolecular radical reactions, leading to the production of 2, 3-dihydrobenzofuran and 2, 3-dihydroindole derivatives (H. Togo & O. Kikuchi, 1988). Similarly, it has been used in the Claisen rearrangement of allyl aryl ethers, highlighting its role in advanced organic synthesis methodologies (Zi Hui et al., 2020).

Electrochemical Applications

In electrochemistry, allyl m-bromophenyl ether has been studied for its potential in intramolecular cyclization processes. This is exemplified by its use in electrochemical intramolecular cyclisation using Ni(II) and Co(II) complexes as electron-transfer mediators, yielding cyclic compounds under specific conditions (E. Duñach et al., 2003).

Potential in Dielectric Materials

In the field of electronics, allyl m-bromophenyl ether derivatives, like allyl phenyl thiophene ether, have been explored as novel potential dielectric materials for organic thin-film transistors. These materials were characterized using techniques like XPS, AFM, and STM, demonstrating their potential application in organic electronics (A. Sathyapalan et al., 2008).

Environmental Impact Studies

While not directly related to its application, research has also been conducted on the environmental impact of compounds similar to allyl m-bromophenyl ether. For instance, a study on tribromophenoxy flame retardants, including similar compounds like allyl 2,4,6-tribromophenyl ether, examined their atmospheric concentrations near the Great Lakes, reflecting the broader environmental relevance of these compounds (Yun-Juan Ma et al., 2012).

作用機序

The Claisen rearrangement takes place through a concerted mechanism in which a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks . This rearrangement initially produces the non-aromatic 6-allyl-2,4-cyclohexadienone intermediate which quickly undergoes a proton shift to reform the aromatic ring in the o-allylphenol product .

Safety and Hazards

将来の方向性

The properties of the allylic double bond may be exploited to effect a one-step deprotection, by activation of the double bond by a palladium catalyst with subsequent reduction or SET (single electron transfer), or by selective oxidation . Some of these newer methods are highlighted below . Micellar conditions are a new direction of study for ether synthesis as they are simple, efficient, economical and environmentally friendly .

特性

IUPAC Name |

1-bromo-3-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXOLQLLJSDRBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292952 | |

| Record name | allyl m-bromophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl m-bromophenyl ether | |

CAS RN |

41388-50-5 | |

| Record name | NSC86571 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allyl m-bromophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

silane](/img/structure/B3052367.png)